4,4-DIMETHYL-OXAZOLIDIN-2-ON

Übersicht

Beschreibung

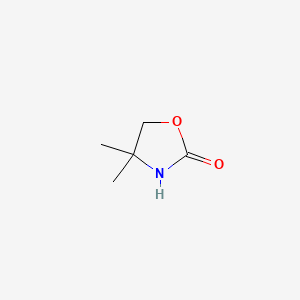

4,4-Dimethyl-1,3-oxazolidin-2-one is a heterocyclic compound with the molecular formula C5H9NO2 . It is used as a building block in organic synthesis .

Synthesis Analysis

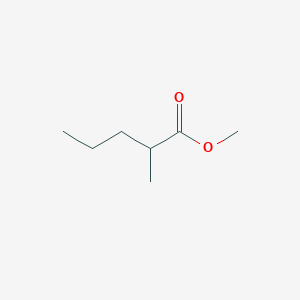

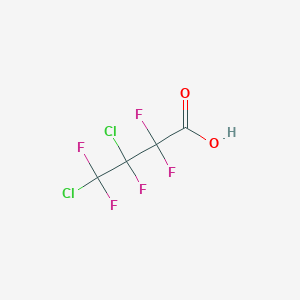

The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one involves the reaction of the acid chloride substrate with the oxazolidinone to form an imide . The synthesis is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-1,3-oxazolidin-2-one consists of a five-membered ring containing nitrogen and oxygen atoms . The empirical formula is C5H9NO2, and the molecular weight is 115.13 .Chemical Reactions Analysis

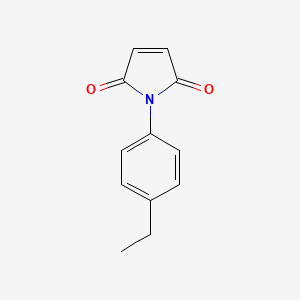

Oxazolidinones, including 4,4-Dimethyl-1,3-oxazolidin-2-one, are useful as Evans auxiliaries in chemistry. They are used for chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide .Physical And Chemical Properties Analysis

4,4-Dimethyl-1,3-oxazolidin-2-one is a solid compound . It has a density of 1.0±0.1 g/cm3 and a boiling point of 272.2±7.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

4,4-Dimethyl-oxazolidin-2-on: dient als Schlüsselzwischenprodukt in der asymmetrischen Synthese. Es wird zur Herstellung chiraler Bausteine verwendet, die für die Herstellung enantiomerenreiner Arzneimittel unerlässlich sind. Die Nutzbarkeit der Verbindung in asymmetrischen Aldolreaktionen ermöglicht beispielsweise die präzise Konstruktion komplexer Moleküle mit hoher stereochemischer Kontrolle .

Antibakterielle Mittel

Dieses Oxazolidinon-Derivat wurde als Vorläufer bei der Synthese von Antibiotika identifiziert. Insbesondere ist es mit der Entwicklung von Linezolid verwandt, einem synthetischen antimikrobiellen Mittel, das gegen arzneimittelresistente Infektionen wie MRSA und Tuberkulose wirksam ist . Sein strukturelles Motiv ist entscheidend für die Hemmung der bakteriellen Proteinsynthese.

Antivirale und Antikrebsforschung

Die Verbindung hat aufgrund ihrer Fähigkeit, als Baustein für die Synthese bioaktiver Verbindungen zu dienen, Potenzial in der antiviralen und Antikrebsforschung gezeigt. Dazu gehören Inhibitoren von Enzymen und Rezeptoren, die eine Rolle beim Fortschreiten von Virusinfektionen und Krebs spielen.

Chirale Hilfsstoffe

Im Bereich der organischen Chemie wird This compound als chirales Hilfsmittel verwendet. Es ist besonders wertvoll bei der stereoselektiven Synthese von Evans-Oxazolidinonen, die für asymmetrische Aldolkondensationen von entscheidender Bedeutung sind, ein grundlegender Prozess bei der Herstellung optisch aktiver Verbindungen .

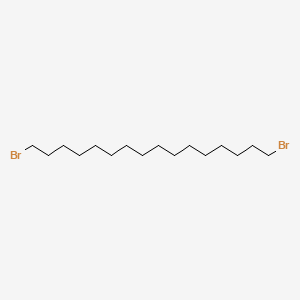

Makrolid-Antibiotika

Der in This compound gefundene Oxazolidinonring ist ein gemeinsames Merkmal von Makrolid-Antibiotika. Seine Einarbeitung in größere antibiotische Strukturen ist ein wichtiger Schritt bei der Synthese dieser lebensrettenden Medikamente .

Synthese von Naturprodukten

Die Verbindung wird auch bei der Totalsynthese von Naturprodukten wie (−)-Cytoxazon verwendet. Dieser Prozess beinhaltet eine Kombination aus asymmetrischen Aldol- und Curtius-Reaktionen, die die Vielseitigkeit der Verbindung in komplexen organischen Synthesen zeigt .

Entwicklung von Enzyminhibitoren

Forscher verwenden This compound, um Inhibitoren für verschiedene Enzyme zu entwickeln. Diese Inhibitoren können biologische Pfade regulieren und werden auf ihr therapeutisches Potenzial bei der Behandlung von Krankheiten untersucht, bei denen die Enzymaktivität dysreguliert ist.

Veterinärmedizin

In der Veterinärmedizin wurden Derivate von This compound auf ihre antibakterielle Wirksamkeit gegen Infektionen bei Tieren, wie z. B. Rindermastitis, getestet. Dies unterstreicht seine Bedeutung über die Humanmedizin hinaus und sein Potenzial in der Tiergesundheitsversorgung .

Wirkmechanismus

Target of Action

The primary targets of the compound 4,4-Dimethyl-1,3-oxazolidin-2-one are bacteria, specifically enterococci and staphylococci . The compound is considered bacteriostatic for these bacteria, meaning it inhibits their growth and reproduction .

Mode of Action

4,4-Dimethyl-1,3-oxazolidin-2-one interacts with its bacterial targets by disrupting their protein synthesis . It does this by binding to the bacterial ribosome, which prevents the formation of a functional 70S initiation complex that is essential for the translational process .

Biochemical Pathways

The action of 4,4-Dimethyl-1,3-oxazolidin-2-one affects the protein synthesis pathway in bacteria . By inhibiting this pathway, the compound prevents the bacteria from producing essential proteins, which leads to a cessation of bacterial growth .

Pharmacokinetics

Similar oxazolidin-2-one compounds are known to be well-absorbed after oral administration, and they are distributed widely in body tissues . They are primarily metabolized by the liver and excreted in the urine .

Result of Action

The result of the action of 4,4-Dimethyl-1,3-oxazolidin-2-one is the inhibition of bacterial growth. This is achieved by disrupting protein synthesis, which is essential for bacterial growth and reproduction .

Action Environment

The action of 4,4-Dimethyl-1,3-oxazolidin-2-one can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can have a synergistic or antagonistic effect on its action . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound .

Safety and Hazards

Zukünftige Richtungen

The synthesis of 4,4-Dimethyl-1,3-oxazolidin-2-one and its derivatives has drawn considerable interest due to their wide spectrum of pharmacological properties . This compound serves as a key synthetic intermediate within the context of macrolide antibiotics syntheses . Therefore, the development of efficient synthetic methods for this compound could have significant implications for drug discovery .

Eigenschaften

IUPAC Name |

4,4-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-8-4(7)6-5/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYARCRAQWWGZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074617 | |

| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26654-39-7 | |

| Record name | 4,4-Dimethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26654-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026654397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26654-39-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Oxazolidinone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-1,3-OXAZOLIDIN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6MA6GT2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

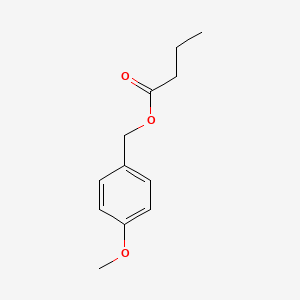

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.